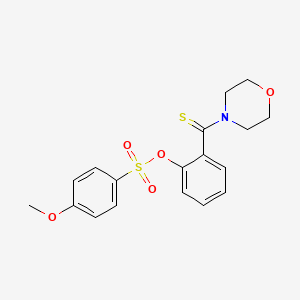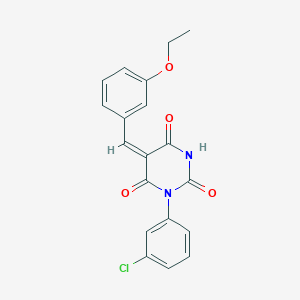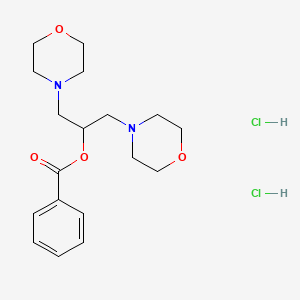
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride, also known as MORPH, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzodiazepines, which are known for their sedative and anxiolytic properties. However, MORPH has unique properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride acts as a positive allosteric modulator of the GABA-A receptor, which means it enhances the effects of GABA on the receptor. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the effects of GABA, this compound produces sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. It also has effects on memory and learning, as well as on the immune system. These effects are mediated by the GABA-A receptor and other molecular targets.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride has several advantages as a tool for scientific research. It is highly selective for the GABA-A receptor and has a well-defined mechanism of action. It is also relatively stable and easy to handle in the laboratory. However, this compound has some limitations, including its potential for abuse and dependence. It also has side effects such as drowsiness and impaired coordination, which can affect experimental results.
Orientations Futures
There are several future directions for research on 2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride. One area of interest is its potential as a therapeutic agent for anxiety disorders and other conditions. Another area of interest is its use as a tool for studying the molecular mechanisms of GABA-A receptor function. Further research is also needed to explore the potential side effects and safety of this compound, as well as its interactions with other drugs. Overall, this compound is a valuable tool for scientific research and has the potential to contribute to our understanding of the brain and behavior.
Méthodes De Synthèse
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride can be synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of 2-amino-2-(4-morpholinyl)acetic acid, which is then converted to 2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate through a series of reactions involving acylation, reduction, and esterification. The final product is obtained as a dihydrochloride salt.
Applications De Recherche Scientifique
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride has been used in various scientific research applications, including neuroscience, pharmacology, and biochemistry. It has been used as a tool to study the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has also been used to study the effects of benzodiazepines on the brain and behavior.
Propriétés
IUPAC Name |
1,3-dimorpholin-4-ylpropan-2-yl benzoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.2ClH/c21-18(16-4-2-1-3-5-16)24-17(14-19-6-10-22-11-7-19)15-20-8-12-23-13-9-20;;/h1-5,17H,6-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICKVYFJXLGXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2CCOCC2)OC(=O)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)
![1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B4933656.png)
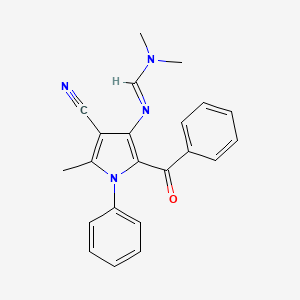
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
![[2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)
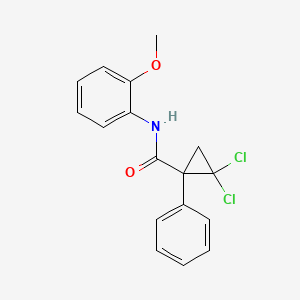
![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)
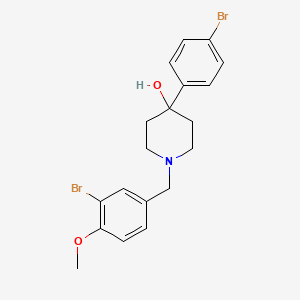
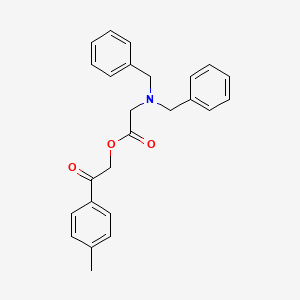
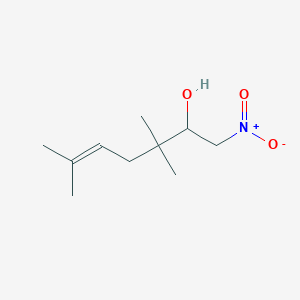
amino]-1-phenylethanol](/img/structure/B4933724.png)
![11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)
